H-D-Lys(Boc)-NH2

Peptide Therapeutics Protease Resistance Chiral PNA

Peptide drug developers face rapid proteolysis of L-lysine-containing sequences. H-D-Lys(Boc)-NH2 (CAS 96138-49-7) solves this with a single-enantiomer, Boc-protected D-lysine amide. Key advantages: - C-terminal amide eliminates carboxylate activation vs H-D-Lys(Boc)-OH - Free base form no HCl counter-ion, simplifies coupling stoichiometry - Room-temperature stable, no cold chain required - At 5g scale (€145), cost saves 40-70% vs L-enantiomer HCl salts

Molecular Formula C11H23N3O3
Molecular Weight 245.32 g/mol
CAS No. 96138-49-7
Cat. No. B3340945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Lys(Boc)-NH2
CAS96138-49-7
Molecular FormulaC11H23N3O3
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)N)N
InChIInChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-/m1/s1
InChIKeyMYJDOZLWSJZLJY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Lys(Boc)-NH2 – D-Configuration Lysine Amide Building Block


H-D-Lys(Boc)-NH2 (N6-(tert-Butoxycarbonyl)-D-lysine amide; CAS 96138-49-7) is a single-enantiomer, orthogonally protected D-lysine derivative of the formula C₁₁H₂₃N₃O₃ (MW 245.32 g/mol) [1]. Its molecular architecture features a free α-amino group, a C-terminal carboxamide, and a tert-butoxycarbonyl (Boc)-protected ε-amino side chain . This design renders it a key chiral synthon for incorporating D-lysine residues into peptide backbones via solid-phase or solution-phase coupling, where the Boc group permits acid-labile orthogonal deprotection .

D
Single-enantiomer chiral synthon — D-configuration for stereochemical-control studies and enantiomer-comparison research.
P
Orthogonal Boc/amide protection — supports Boc-strategy SPPS without counter-ion or carboxylate reactivity considerations.
S
Room-temperature storage — eliminates cold-chain logistics required by the L-enantiomer HCl salt form.

Why H-D-Lys(Boc)-NH2 Cannot Be Replaced by Generic Lysine Derivatives


The stereochemistry of the α-carbon (R-configuration) distinguishes H-D-Lys(Boc)-NH2 from its L-enantiomer and from racemic or unprotected lysine analogs. Substitution with H-Lys(Boc)-NH2 produces peptides of inverted helicity and distinct protease susceptibility, as D-amino acid incorporation is a validated strategy for conferring proteolytic resistance [1]. The free-base C-terminal amide form, unlike the hydrochloride salt or acid variants, eliminates the need for counter-ion management and avoids unintended carboxylate reactivity during coupling, directly impacting synthetic yield and purity .

vs.
This product
H-D-Lys(Boc)-NH₂ free base
Potential substitute
H-Lys(Boc)-NH₂ · HCl
D-configuration peptide backbone; reported context for proteolytic-resistance research
L-enantiomer may invert helicity and shift protease-susceptibility profile — stereochemical-control context may not transfer
Free-base C-terminal amide; no counter-ion or carboxylate protection required
Hydrochloride salt introduces counter-ion stoichiometry and may require carboxylate activation — coupling efficiency may differ

Quantitative Procurement Evidence


Proteolytic Stability of D-Configuration vs. L-Lysine Peptides

Incorporation of D-lysine residues into peptide backbones fundamentally alters chiral recognition by proteases. While no direct head-to-head kinetic data for H-D-Lys(Boc)-NH2-derived peptides exist, class-level inference from systematic backbone-modification studies demonstrates that D-amino acid substitution can reduce proteolytic degradation rates by several orders of magnitude [1]. In one comparative study, a D-lysine-containing peptide exhibited >1000-fold slower hydrolysis by leucine aminopeptidase relative to the L-lysine analog [2]. The therapeutic relevance is underscored by the use of D-Lys-containing peptides in FDA/EMA-approved drugs such as degarelix (Firmagon®), where the D-configuration is essential for sustained in vivo antagonism [3].

Proteolytic stability
Class-level inference
Reported >1000-fold slower hydrolysis for D-Lys vs L-Lys peptides (mLAP assay).
Supports enantiomer-attribution review for peptide stability design.
Class-level data; direct kinetic comparison for this building block not available.
Peptide Therapeutics Protease Resistance Chiral PNA

Enantiomeric Purity Benchmark for Chiral Lysine Amides

The L-enantiomer hydrochloride salt (H-Lys(Boc)-NH₂·HCl, CAS 112803-72-2) is commercially specified with HPLC enantiomeric purity of ≤0.5% D-isomer [1]. The free-base D-form (CAS 96138-49-7) is analytically expected to meet a symmetry-equivalent standard (≤0.5% L-isomer) when sourced from quality-controlled vendors, ensuring that peptides synthesized with it maintain the intended D-configuration without contamination from the L-epimer .

Enantiomeric purity
Cross-study comparable
≤0.5% opposite enantiomer expected (symmetry-equivalent to L-form specification).
Industry benchmark for research-grade chiral amino acid amides.
HPLC chiral separation; vendor specification for L-form HCl.
Chiral Purity Enantiomeric Excess Peptide Synthesis

Storage Temperature: Free Base vs. Hydrochloride Salt

H-D-Lys(Boc)-NH2 (free base) is specified for long-term storage at room temperature . In contrast, H-Lys(Boc)-NH₂·HCl (CAS 112803-72-2) requires storage at -20°C [1]. This distinction eliminates cold-chain logistics for the D-form, reducing shipping complexity and storage energy costs in multi-gram procurement scenarios.

Storage temperature
Cross-study comparable
Room temperature (D-form free base) vs. −20°C (L-form HCl salt).
May simplify multi-gram logistics and inventory management.
Manufacturer storage specifications; review lot-specific COA.
Storage Stability Logistics Peptide Building Blocks

Molar Cost Comparison: D-Form Free Base vs. L-Form HCl Salt

The D-enantiomer free base (CAS 96138-49-7) is priced at approximately €65/g (1g scale), while the L-enantiomer hydrochloride salt (CAS 112803-72-2) ranges from €83/g to €129/g (1g scale) from comparable European suppliers . Accounting for molecular weight differences (free base MW 245.32 vs. HCl salt MW 281.78), the cost-per-mole for the D-form is approximately €15.9/mmol, versus €23.4–€36.3/mmol for the L-form HCl salt—a 32–56% molar cost disadvantage for the L-form .

Molar procurement cost
Cross-study comparable
~€15.9/mmol (D-form) vs. €23.4–€36.3/mmol (L-form HCl); reported 32–56% molar cost difference.
Supports procurement-cost review for gram-scale chiral peptide synthesis.
CymitQuimica catalog, 1g scale; other suppliers may vary.
Procurement Cost Peptide Synthesis Building Block Economics

Optimal Procurement Scenarios


Protease-Resistant Therapeutic Peptide Leads

When designing peptide drug candidates requiring extended plasma half-life, H-D-Lys(Boc)-NH2 provides the D-configured lysine residue that class-level evidence shows can reduce proteolytic degradation by >1000-fold compared to L-lysine [1]. This is particularly relevant for peptide hormones and receptor antagonists where D-amino acid incorporation is a proven medicinal chemistry strategy, as exemplified by degarelix [2].

Chiral Peptide Nucleic Acid Synthesis with Defined Helicity

D-Lysine-based PNA monomers produce right-handed helices, whereas L-lysine PNA yields left-handed helices [1]. H-D-Lys(Boc)-NH2 serves as the key intermediate for installing the D-lysine chiral center that dictates PNA duplex handedness, a critical parameter for sequence-specific DNA/RNA binding applications.

Cost-Sensitive Multi-Gram Synthesis with Simplified Logistics

At the procurement scale of 5 g, H-D-Lys(Boc)-NH2 (€145) offers significant cost savings over H-Lys(Boc)-NH₂·HCl (€243–€493) while eliminating cold-chain shipping requirements [1][2]. This combination of lower molar cost and room-temperature storage makes the D-form free base the economical choice for CROs and peptide manufacturers synthesizing D-Lys-containing fragments at multi-gram scale.

Orthogonal Boc-SPPS with Counter-Ion-Free Amide

In Boc-strategy solid-phase peptide synthesis (SPPS), the C-terminal carboxamide of H-D-Lys(Boc)-NH2 eliminates the need for carboxylate activation or protection, unlike acid-form lysine derivatives (e.g., H-D-Lys(Boc)-OH) [1]. The absence of hydrochloride counter-ion further simplifies coupling stoichiometry and avoids potential chloride interference in sensitive catalytic steps [2].

Application
Selection Property
Validation Focus
Protease-resistance peptide studies
D-configuration enantiomer identity
Proteolytic stability and enantiomer-attribution review
Chiral PNA helicity research
Defined D-lysine stereocenter
Right-handed helix formation and DNA/RNA binding context
Cost-sensitive multi-gram synthesis
Free-base amide form; room-temp storage
Procurement logistics and molar-cost benchmarking
Boc-strategy SPPS workflows
Counter-ion-free C-terminal amide
Coupling stoichiometry and orthogonal deprotection review
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